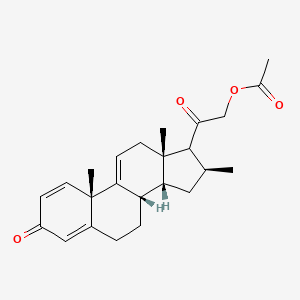
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound, with its unique substituents, offers distinct reactivity and properties that make it valuable in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding aryl or alkyl compound without the boronic acid group.
Applications De Recherche Scientifique
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. The final step is reductive elimination, resulting in the formation of the desired carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both methoxymethyl and trifluoromethyl groups on the aromatic ring. These substituents influence the compound’s reactivity, stability, and solubility, making it distinct from other boronic acids. The trifluoromethyl group, in particular, imparts electron-withdrawing properties, which can affect the compound’s behavior in various chemical reactions.
Propriétés
Formule moléculaire |
C9H9BClF3O3 |
|---|---|
Poids moléculaire |
268.43 g/mol |
Nom IUPAC |
[3-chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BClF3O3/c1-17-4-6-7(9(12,13)14)2-5(10(15)16)3-8(6)11/h2-3,15-16H,4H2,1H3 |
Clé InChI |
RUIZJPZOKVDMRC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)Cl)COC)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


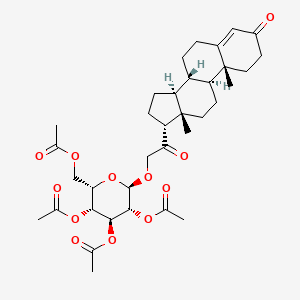
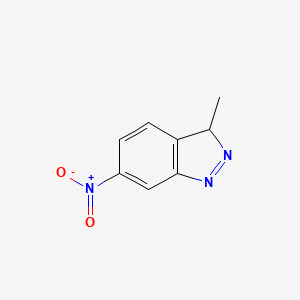
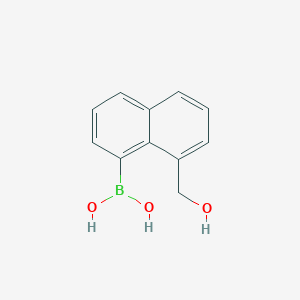
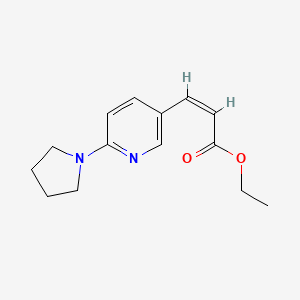
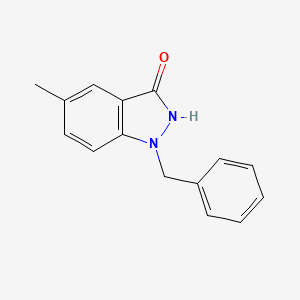
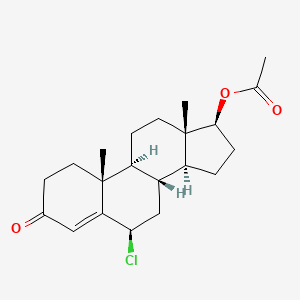
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
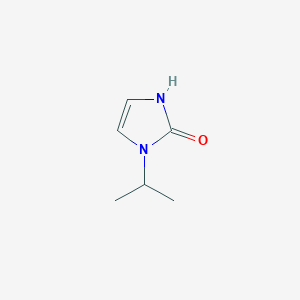

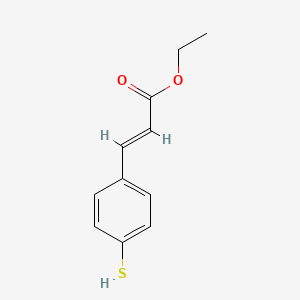
![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)
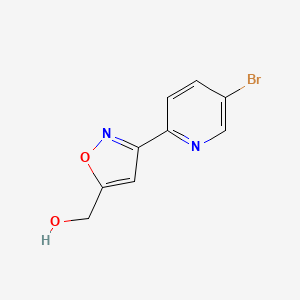
![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)
